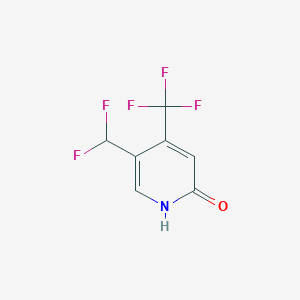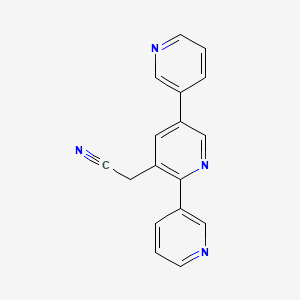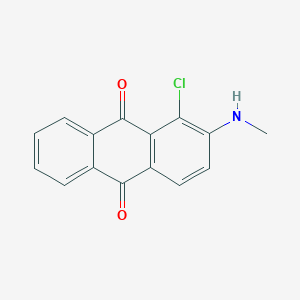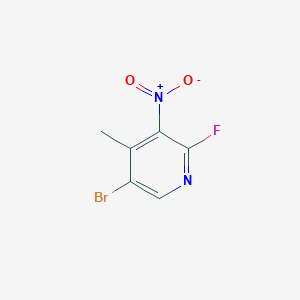
5-Bromo-2-fluoro-4-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the fluorine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Bu₄NF in DMF at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-Bromo-2-fluoro-4-methyl-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-fluoro-4-carboxy-3-nitropyridine.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-nitropyridine
- 2-Fluoro-4-methyl-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
Uniqueness
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H4BrFN2O2 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 |
Clé InChI |
MFVSNKTYKMIQSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


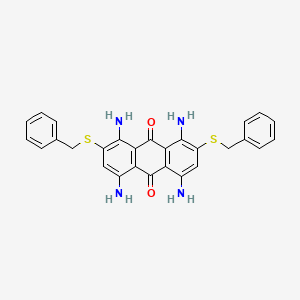
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
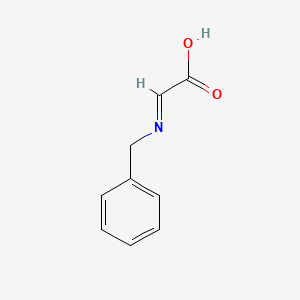
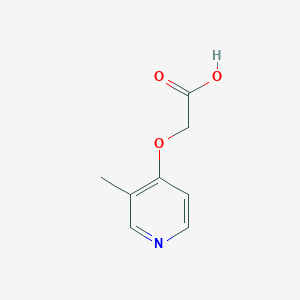
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)

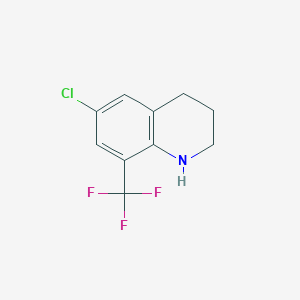

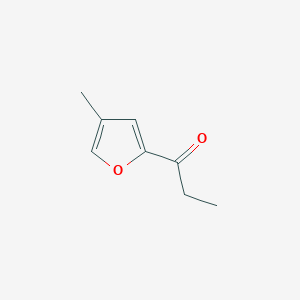
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
